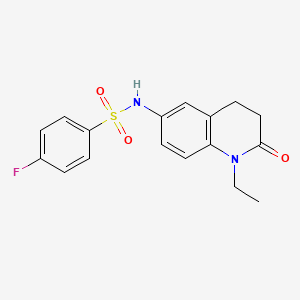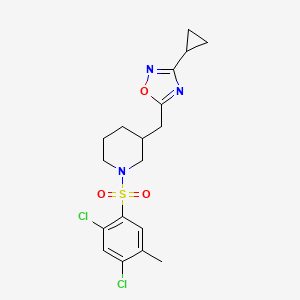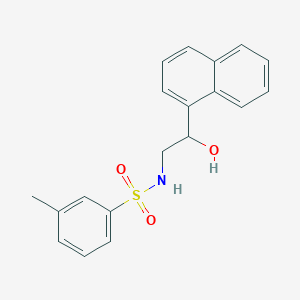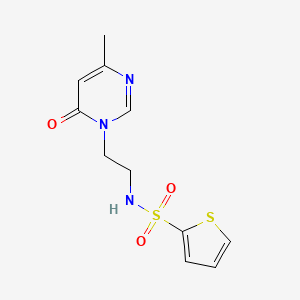![molecular formula C21H19FO3 B2741628 1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 307550-74-9](/img/structure/B2741628.png)
1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The fluorobenzyl group is introduced via nucleophilic substitution reactions.
- Common reagents include 2-fluorobenzyl bromide and a suitable base such as potassium carbonate.
Methylation:
- The methyl group is typically introduced using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
-
Formation of the Benzo[c]chromen-6-one Core:
- Starting with a suitable phenol derivative, the benzo[c]chromen-6-one core can be synthesized through a series of cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
化学反应分析
Types of Reactions: 1-((2-Fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
-
Reduction:
- Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
-
Substitution:
- Nucleophilic substitution reactions can occur at the fluorobenzyl group, allowing for the introduction of different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products:
- Oxidation products may include quinones.
- Reduction products may include alcohols.
- Substitution products depend on the nucleophile used.
Chemistry:
- The compound serves as a building block for synthesizing more complex molecules.
- It is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery, particularly in designing molecules with specific biological activities.
- Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry:
- Used in the development of new materials with unique properties, such as polymers and coatings.
- Potential applications in the production of specialty chemicals.
作用机制
The mechanism of action of 1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance binding affinity and selectivity towards specific targets, while the benzo[c]chromen-6-one core may contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
- 1-((4-Fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 1-((2-Chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Comparison:
- The presence of different substituents (e.g., fluorine vs. chlorine) can significantly impact the compound’s chemical reactivity and biological activity.
- Fluorine atoms often enhance metabolic stability and binding affinity compared to other halogens.
- The benzo[c]chromen-6-one core provides a common structural framework, but variations in substituents lead to unique properties and applications.
属性
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FO3/c1-13-10-18(24-12-14-6-2-5-9-17(14)22)20-15-7-3-4-8-16(15)21(23)25-19(20)11-13/h2,5-6,9-11H,3-4,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTJDVDYEDLDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2741545.png)
![ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate](/img/structure/B2741546.png)
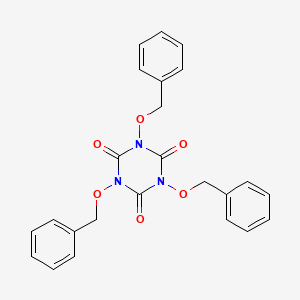
![N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B2741548.png)
![N-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2741549.png)

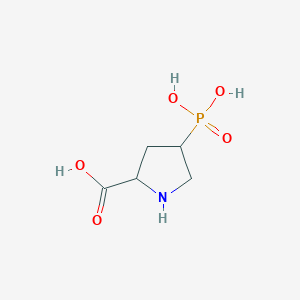
![2-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2741557.png)
![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/new.no-structure.jpg)
